molecular formula C13H10FNO2 B7459867 4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid

4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B7459867
M. Wt: 231.22 g/mol
InChI Key: RJYJZYHNGGAGJQ-UHFFFAOYSA-N
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Description

4’-Amino-3’-fluoro[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C13H10FNO2 This compound is part of the biphenyl family, characterized by two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Amino-3’-fluoro[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Nitration: The biphenyl compound undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Carboxylation: The final step involves carboxylation to introduce the carboxylic acid group, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of 4’-Amino-3’-fluoro[1,1’-biphenyl]-4-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4’-Amino-3’-fluoro[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 4’-Nitro-3’-fluoro[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: 4’-Amino-3’-fluoro[1,1’-biphenyl]-4-methanol.

    Substitution: 4’-Amino-3’-methoxy[1,1’-biphenyl]-4-carboxylic acid.

Scientific Research Applications

4’-Amino-3’-fluoro[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4’-Amino-3’-fluoro[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets. The amino and fluoro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The carboxylic acid group can form ionic bonds with positively charged residues in proteins, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-fluorobenzoic acid: Similar structure but lacks the biphenyl moiety.

    3-Fluoro-4-aminophenol: Contains a phenol group instead of a carboxylic acid.

    4-Amino-3-fluorophenylacetic acid: Contains an acetic acid group instead of a carboxylic acid.

Uniqueness

4’-Amino-3’-fluoro[1,1’-biphenyl]-4-carboxylic acid is unique due to the combination of the biphenyl structure with amino, fluoro, and carboxylic acid groups. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

4-(4-amino-3-fluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-11-7-10(5-6-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7H,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYJZYHNGGAGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)N)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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